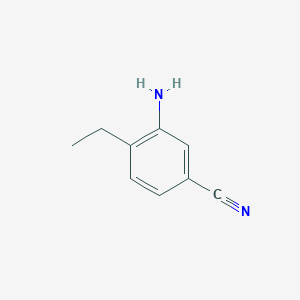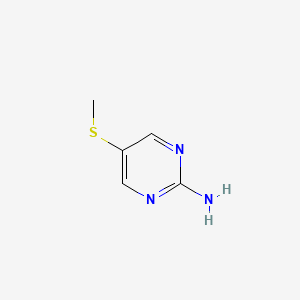
3-(Azetidin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-2-yl)phenol is a chemical compound characterized by the presence of a phenol group attached to a 2-azetidinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-2-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild conditions . This method is scalable and efficient, providing high yields without the need for chromatographic purification.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced synthetic techniques to ensure high purity and yield. The process may include the use of transition metal catalysts and optimized reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(Azetidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are commonly employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Reduced phenolic compounds
Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
3-(Azetidin-2-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azetidin-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group is known for its antioxidant properties, which stem from its ability to scavenge free radicals and chelate metal ions . Additionally, the compound can modulate cell signaling pathways and gene expression, contributing to its pharmacological effects .
Comparison with Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Azetidine: A four-membered nitrogen-containing heterocycle similar to the azetidinyl moiety in 3-(Azetidin-2-yl)phenol.
Comparison: this compound is unique due to the combination of the phenol and azetidinyl groups, which confer distinct chemical and biological properties. Unlike phenol, which is primarily known for its antiseptic properties, this compound exhibits a broader range of activities due to the presence of the azetidinyl group .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-(azetidin-2-yl)phenol |
InChI |
InChI=1S/C9H11NO/c11-8-3-1-2-7(6-8)9-4-5-10-9/h1-3,6,9-11H,4-5H2 |
InChI Key |
VYFDZGDIJFWICI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-methyl-5H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B1500413.png)


![1H-Pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1500419.png)








